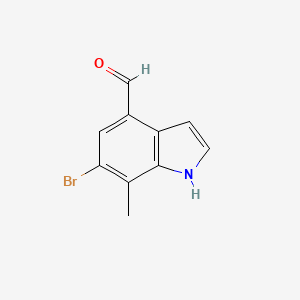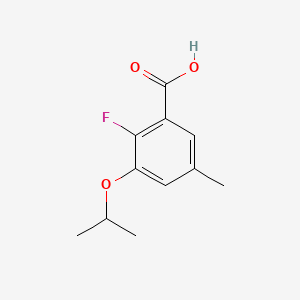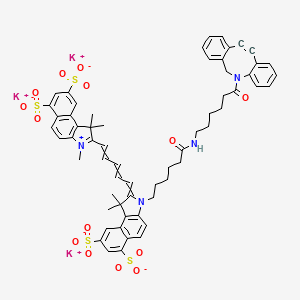
Sulfo-Cyanine5.5 DBCO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfo-Cyanine5.5 DBCO is a derivative of the sulfo-Cyanine5.5 dye, which is known for its far-red emission approaching the near-infrared range. This compound is particularly useful in non-invasive live-organism imaging due to its ability to conjugate with various organic azides through a copper-free click chemistry reaction. The DBCO (dibenzocyclooctyne) group in this compound allows for rapid and efficient conjugation without the need for a copper catalyst.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cyanine5.5 DBCO involves the modification of the sulfo-Cyanine5.5 dye to introduce the DBCO group. This is typically achieved through a series of chemical reactions that include the formation of the cycloalkyne structure. The reaction conditions often involve the use of organic solvents such as methanol, DMF, and DMSO, and the reactions are carried out under controlled temperatures to ensure the stability of the product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as HPLC and characterized using NMR and mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions
Sulfo-Cyanine5.5 DBCO primarily undergoes click chemistry reactions, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications.
Common Reagents and Conditions
The primary reagents used in the reactions involving this compound are organic azides. The reaction conditions are typically mild, often carried out at room temperature, and do not require any additional catalysts.
Major Products
The major products formed from the reactions of this compound are conjugates with azide-containing biomolecules. These conjugates are used in various applications, including fluorescent labeling and imaging.
Aplicaciones Científicas De Investigación
Sulfo-Cyanine5.5 DBCO has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the rapid and efficient conjugation of biomolecules.
Biology: Employed in the labeling of proteins, peptides, and nucleic acids for imaging and tracking within biological systems.
Medicine: Utilized in non-invasive imaging techniques to study live organisms and disease markers.
Industry: Applied in the development of diagnostic tools and assays that require precise and efficient labeling of biomolecules.
Mecanismo De Acción
The mechanism of action of Sulfo-Cyanine5.5 DBCO involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The DBCO group reacts with azides to form a stable triazole linkage. This reaction is highly specific and efficient, allowing for the rapid conjugation of the dye to azide-labeled biomolecules. The resulting conjugates can then be used for various imaging and labeling applications .
Comparación Con Compuestos Similares
Sulfo-Cyanine5.5 DBCO is unique due to its water solubility and far-red emission properties. Similar compounds include:
Cyanine5 DBCO: Another cycloalkyne dye with similar click chemistry properties but different spectral characteristics.
Sulfo-Cyanine7 DBCO: A near-infrared dye with similar click chemistry properties but different emission wavelengths.
Alexa Fluor 680: A dye with similar fluorescence properties but different chemical structure.
DyLight 680: Another dye with similar fluorescence properties but different chemical structure.
This compound stands out due to its high water solubility, making it particularly suitable for biological applications where aqueous environments are common .
Propiedades
Fórmula molecular |
C61H59K3N4O14S4 |
|---|---|
Peso molecular |
1317.7 g/mol |
Nombre IUPAC |
tripotassium;3-[6-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]amino]-6-oxohexyl]-1,1-dimethyl-2-[5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C61H62N4O14S4.3K/c1-60(2)54(63(5)50-31-29-45-47(58(50)60)35-43(80(68,69)70)37-52(45)82(74,75)76)23-9-6-10-24-55-61(3,4)59-48-36-44(81(71,72)73)38-53(83(77,78)79)46(48)30-32-51(59)64(55)34-18-8-11-25-56(66)62-33-17-7-12-26-57(67)65-39-42-21-14-13-19-40(42)27-28-41-20-15-16-22-49(41)65;;;/h6,9-10,13-16,19-24,29-32,35-38H,7-8,11-12,17-18,25-26,33-34,39H2,1-5H3,(H4-,62,66,68,69,70,71,72,73,74,75,76,77,78,79);;;/q;3*+1/p-3 |
Clave InChI |
ZJKUAJFUNNNQOZ-UHFFFAOYSA-K |
SMILES canónico |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC(=O)N6CC7=CC=CC=C7C#CC8=CC=CC=C86)C=CC9=C5C=C(C=C9S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


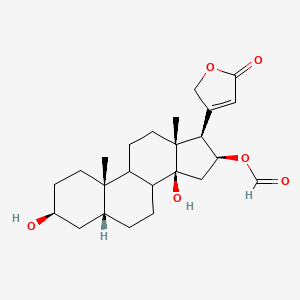
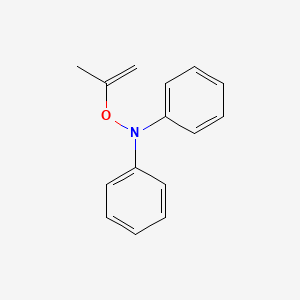
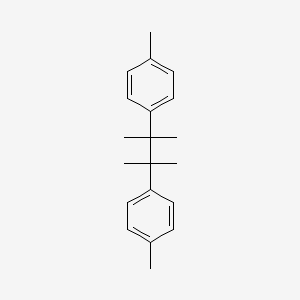
![Tetrazolo[1,5-b]pyridazine](/img/structure/B14759603.png)
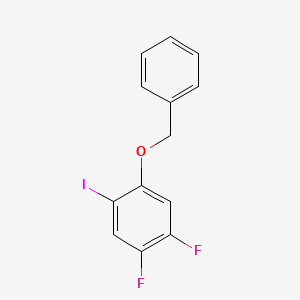
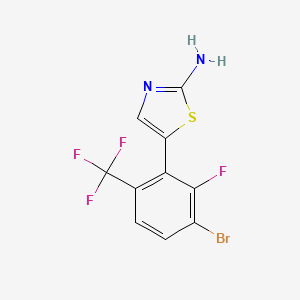
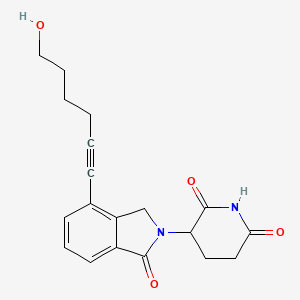
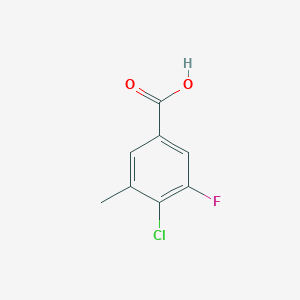
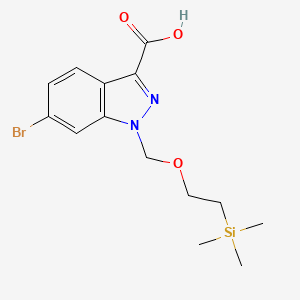
![6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B14759654.png)
